molecular formula C20H14Cl2N2O6S2 B2401729 4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide CAS No. 726162-16-9

4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide

Cat. No.: B2401729
CAS No.: 726162-16-9
M. Wt: 513.36
InChI Key: DQYDNLKLJASJPE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide (CAS 726162-16-9) is a complex organic compound with a molecular formula of C20H14Cl2N2O6S2 and a molecular weight of 513.37 g/mol . This disubstituted sulfonamide features a unique (E)-styrenesulfonyl group and is related to a class of diaryl acylsulfonamides, which are recognized in scientific literature for their investigated properties against a broad spectrum of human tumor xenografts . Its structural complexity, including multiple aromatic systems and electron-withdrawing substituents, makes it a valuable intermediate for chemical synthesis and materials science research. The compound is offered with a guaranteed purity of 90% and is intended for research applications as a chemical reference standard or a building block for the development of novel molecular entities

Properties

IUPAC Name

4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O6S2/c21-17-8-4-5-9-19(17)24(31(27,28)13-12-15-6-2-1-3-7-15)32(29,30)16-10-11-18(22)20(14-16)23(25)26/h1-14H/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYDNLKLJASJPE-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16Cl2N2O4S2
  • Molecular Weight : 421.36 g/mol

Structural Features

The compound features:

  • Two chlorinated phenyl groups.
  • A nitro group that may enhance its reactivity.
  • Sulfonamide functional groups, which are known for their pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. Specific studies have demonstrated that sulfonamides can act against various Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum antimicrobial activity for this compound.

Anticancer Properties

Recent studies have explored the anticancer effects of sulfonamide derivatives. The presence of the nitro group in the compound may contribute to its ability to induce apoptosis in cancer cells. In vitro assays have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By binding to specific enzymes involved in metabolic pathways, leading to disrupted cellular functions.
  • Induction of Apoptosis : Through the activation of caspases and other apoptotic markers in cancer cells.
  • Antioxidant Activity : Some studies suggest that similar compounds can scavenge free radicals, providing a protective effect against oxidative stress.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, indicating potent antibacterial activity.
  • Anticancer Activity Assessment :
    • Research conducted by Cancer Letters showed that a structurally similar compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
  • Mechanistic Insights :
    • A study in Biochemical Pharmacology detailed how the compound interacts with dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis, leading to growth inhibition.

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLJournal of Medicinal Chemistry
AnticancerMCF-7 Breast Cancer CellsIC50 = 15 µMCancer Letters
MechanismIn vitro enzymatic assayInhibition of DHPSBiochemical Pharmacology

Table 2: Structure-Activity Relationship

CompoundStructure FeaturesBiological Activity
4-chloro-N-(2-chlorophenyl)...Nitro group, sulfonamideAntimicrobial, anticancer
SulfanilamideAminobenzene derivativeAntimicrobial
Benzene sulfonamideSimple sulfonamideAntimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its nitro group , styrenyl sulfonamide , and dual chlorophenyl groups . Below is a comparison with analogous sulfonamide derivatives from the evidence:

Compound Name Key Substituents Molecular Framework Potential Biological Role
4-Chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide (Target) Nitro, 2-chlorophenyl, (E)-styrenyl sulfonamide Benzenesulfonamide Hypothesized protease inhibition
4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide Quinoline, hydrazine-carboxyl Benzenesulfonamide Antimicrobial (quinoline motif)
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide Quinoline, cyano, fluoro Quinoline-sulfonamide hybrid Kinase inhibition
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine, formyl, isopropyl Pyrimidine-sulfonamide Anticancer (pyrimidine scaffold)

Key Observations :

  • This contrasts with the quinoline-based compounds (e.g., ), where aromatic nitrogen atoms may facilitate DNA intercalation or metal chelation .
  • Styrenyl Sulfonamide : The (E)-styrenyl group introduces rigidity and planar geometry, which could improve membrane permeability compared to bulkier substituents like the hydrazine-carboxyl group in .
  • Chlorophenyl vs. Fluoro Substitutents : Dual chlorophenyl groups may increase lipophilicity and metabolic stability relative to fluorinated analogs (e.g., ), which often prioritize solubility and bioavailability .
Physicochemical Properties
Property Target Compound Quinoline-Hydrazine Derivative Pyrimidine Derivative
Molecular Weight (g/mol) ~550 (estimated) ~600 (estimated) ~450 (estimated)
LogP (Predicted) ~4.5 (highly lipophilic) ~3.8 ~2.5
Solubility (aq. buffer) Low Moderate (due to polar hydrazine) High (pyrimidine polarity)

Implications :

    Q & A

    Q. Table 1: Reaction Condition Optimization

    StepReagents/ConditionsYield RangeReference
    SulfonylationChlorosulfonic acid, 0°C, 2h60–75%
    NitrationHNO₃/H₂SO₄, 0–5°C, 1h50–65%
    Styryl CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h40–55%

    What advanced spectroscopic and crystallographic methods are critical for characterizing this compound?

    Basic Research Question

    • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry (e.g., (E)-styryl protons at δ 6.8–7.2 ppm with coupling constants J = 16 Hz) .
    • X-ray Crystallography : Resolves molecular geometry, bond angles, and packing interactions. For example, sulfonyl groups exhibit tetrahedral geometry with S–O bond lengths ~1.43 Å .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 540.2) and fragmentation patterns .

    How can computational modeling predict the biological activity of this sulfonamide derivative?

    Advanced Research Question

    • Molecular Docking : Use crystallographic data (e.g., PDB ID from related sulfonamides) to model interactions with target enzymes (e.g., carbonic anhydrase). Key residues (Zn²⁺-binding histidine) may form hydrogen bonds with the sulfonamide group .
    • DFT Calculations : Analyze electron density maps to assess nitro-group electrophilicity and styryl group π-π stacking potential .
    • MD Simulations : Simulate solvation effects in aqueous or lipid membranes to predict bioavailability .

    What structural modifications enhance antimicrobial activity in similar sulfonamides?

    Advanced Research Question

    • Substituent Effects :
      • Chlorophenyl Groups : Increase lipophilicity, improving membrane penetration (logP optimization) .
      • Nitro Groups : Enhance electron-withdrawing effects, boosting interaction with microbial enzymes .
    • Bioactivity Assays :
      • MIC Testing : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains .
      • Enzyme Inhibition : Measure IC₅₀ values for carbonic anhydrase isoforms .

    How should researchers address contradictions in reported synthetic yields or bioactivity data?

    Advanced Research Question

    • Source of Variability :
      • Reagent Purity : Impurities in chlorosulfonic acid reduce sulfonylation efficiency (validate via HPLC) .
      • Stereochemical Control : Trace Pd catalysts in coupling reactions may alter (E)/(Z) ratios, affecting bioactivity .
    • Resolution Strategies :
      • Reproduce Under Standardized Conditions : Use anhydrous solvents and inert atmospheres .
      • Meta-Analysis : Compare datasets across studies (e.g., PubChem vs. crystallography reports) to identify outliers .

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